molecular formula C4H5NO2S2 B2442239 2-Methanesulfonyl-1,3-thiazole CAS No. 69749-91-3

2-Methanesulfonyl-1,3-thiazole

Cat. No. B2442239
CAS RN: 69749-91-3
M. Wt: 163.21
InChI Key: TYUVEJPBJIOWSK-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-1,3-thiazole, also known as Thiazole, 2-(methylsulfonyl)-, is a chemical compound with the molecular formula C4H5NO2S2 and a molecular weight of 163.22 . It is used in the sulfonylation of halogenated or nitrated five-membered heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of thiazole has been determined by the joint analysis of data obtained from gas-phase electron diffraction (GED), microwave (MW) spectroscopy, and ab initio molecular orbital calculations . The same techniques could be applied to analyze the structure of 2-Methanesulfonyl-1,3-thiazole.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methanesulfonyl-1,3-thiazole are not detailed in the search results, thiazoles in general are known to undergo various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc .


Physical And Chemical Properties Analysis

2-Methanesulfonyl-1,3-thiazole is a powder at room temperature . It has a melting point of 58-60 degrees Celsius .

Scientific Research Applications

  • Synthesis of Fused s-Triazoles : 2-Methanesulfonyl-5-phenyl-1,3,4-oxadiazole, a related compound, has been utilized in reactions with 3-aminopropanol and 2-aminoethanethiol to produce fused s-triazoles through intramolecular ring transformations. This process involves displacement, rearrangement, and cyclodehydration steps to yield the desired s-triazoles, indicating a versatile approach to heterocyclic compound synthesis (Sasaki, Ohno, & Ito, 1984).

  • Anti-cancer and Anti-inflammatory Activities : Methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines, which can be synthesized from compounds like 2-Methanesulfonyl-1,3-Thiazole, have shown promising anti-cancer and anti-inflammatory activities. This highlights the potential of such derivatives in pharmacological research (Sondhi, Rani, Gupta, Agrawal, & Saxena, 2009).

  • Synthesis of Benzothiazoles : Methanesulfonic acid/SiO2 has been identified as an effective combination for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, demonstrating the utility of methanesulfonic acid derivatives in facilitating heterocyclic compound formation (Sharghi & Asemani, 2009).

  • Acylation of Cephalosporins : 1-Methanesulfonyloxy-6-trifluoromethylbenzotriazole, a compound related to 2-Methanesulfonyl-1,3-Thiazole, has been used for the acylation of cephalosporins, showcasing its role in the modification of antibiotics for potentially enhanced therapeutic properties (Lee, Moon, Kim, Kim, & Kim, 1987).

Safety and Hazards

The safety information for 2-Methanesulfonyl-1,3-thiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methylsulfonyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S2/c1-9(6,7)4-5-2-3-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUVEJPBJIOWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonyl-1,3-thiazole

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